(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol
CAS No.: 5028-38-6
Cat. No.: VC1608913
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5028-38-6 |
|---|---|
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.7 g/mol |
| IUPAC Name | 1H-benzimidazol-2-yl-(4-chlorophenyl)methanol |
| Standard InChI | InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8,13,18H,(H,16,17) |
| Standard InChI Key | MGOMPWPNDFWOMN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol features a benzimidazole core with a 4-chlorophenyl group attached via a methanol bridge. The structure contains multiple functional groups that participate in hydrogen bonding and other molecular interactions, potentially contributing to its biological activity profile. The compound can be considered a structural analog of (1H-benzimidazol-2-yl)(phenyl)methanol with the addition of a chlorine atom at the para position of the phenyl ring.
Based on its chemical composition, the compound possesses the following properties:
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂O | Chemical structure |
| Molecular Weight | ~258.7 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid (expected) | Based on related compounds |
| Hydrogen Bond Donors | 2 (NH and OH) | Chemical structure |
| Hydrogen Bond Acceptors | 3 (2 N atoms and OH) | Chemical structure |
Physicochemical Properties
The physicochemical properties of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol can be inferred from related benzimidazole derivatives. A structurally similar compound, 1H-benzimidazol-2-yl(phenyl)methanol (CAS: 50-97-5), has a molecular weight of 260.719 g/mol, a density of 1.298 g/cm³, and a boiling point of 500.6°C at 760 mmHg . The presence of the chlorine atom in (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol would likely increase the compound's lipophilicity compared to non-chlorinated analogs, potentially affecting its membrane permeability and distribution in biological systems.
The benzimidazole portion contains a basic nitrogen atom that can act as a hydrogen bond acceptor, while the NH group serves as a hydrogen bond donor. The hydroxyl group of the methanol bridge provides another site for hydrogen bonding interactions. The chlorine substituent introduces electronegativity and potentially affects the compound's electronic distribution.
Synthetic Methodologies
Reaction Conditions and Considerations
The synthesis of benzimidazole derivatives often involves reactions in polar solvents such as methanol or ethanol. For instance, the synthesis of 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate involves mixing reactants in methanol and adding reducing agents like Na₂S₂O₄ in water, with heating at 70°C .
The reduction of ketone to the corresponding alcohol typically employs reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), with the choice dependent on the presence of other functional groups and required selectivity. Purification methods typically include column chromatography on silica gel, as described for similar benzimidazole compounds .
Analytical Characterization
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and identification of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol. Based on the characterization data of related compounds, several analytical methods would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment. Key expected signals would include:
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Aromatic protons from both the benzimidazole and 4-chlorophenyl rings (approximately 7.0-8.0 ppm)
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The methine proton (CH-OH) (around 5.0-6.0 ppm)
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The hydroxyl proton (variable chemical shift)
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The NH proton of the benzimidazole ring (typically around 12.0-13.0 ppm)
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Mass Spectrometry: For molecular weight confirmation. The molecular ion peak would be expected around m/z 258.7, with characteristic fragmentation patterns.
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Infrared Spectroscopy: For functional group identification, particularly the OH and NH stretching vibrations.
Crystallographic Analysis
X-ray crystallography provides valuable information about the three-dimensional structure of organic compounds. For benzimidazole derivatives, crystallographic analysis has revealed important structural features. As seen with related compounds, "(1H)-benzimidazol ring and a 2-chloro thiazole moiety, both rings are connected by an aryl moiety" .
For (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol, crystallographic analysis would provide insights into bond lengths, angles, molecular conformation, and potential hydrogen bonding networks within the crystal structure. Sample preparation methods for crystallographic analysis of similar compounds involve dissolution in mixed solvents (e.g., chloroform, methanol, and petroleum ether) followed by slow evaporation to obtain suitable crystals .
Structure-Activity Relationships
Key Structural Features and Their Significance
The relationship between chemical structure and biological activity is crucial for understanding the potential applications of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol. Several structural features likely contribute to its biological activity:
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The benzimidazole core: Provides a rigid, planar scaffold that can interact with biological macromolecules through π-stacking and hydrogen bonding.
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The hydroxyl group: Offers hydrogen bond donor and acceptor capabilities, potentially increasing binding affinity to protein targets.
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The chlorine substituent: Increases lipophilicity, enhances membrane penetration, and can participate in halogen bonding interactions with biological targets.
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The methine bridge: Connects the benzimidazole and chlorophenyl moieties, providing a specific spatial arrangement that may be critical for biological activity.
Comparative Analysis with Related Compounds
Table 1: Comparison of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Impact on Activity |
|---|---|---|---|---|
| (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol | C₁₄H₁₁ClN₂O | ~258.7 g/mol | Chlorine at para position of phenyl ring | Increased lipophilicity, potential enhanced antimicrobial activity |
| (1H-benzimidazol-2-yl)(phenyl)methanol | C₁₄H₁₂N₂O | ~224.3 g/mol | No chlorine substituent | Lower lipophilicity, potentially different biological profile |
| (4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol | C₁₄H₁₂N₂O | ~224.3 g/mol | Different connectivity of functional groups | Altered molecular shape and binding properties |
| (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | C₁₄H₁₀N₂O | ~222.2 g/mol | Carbonyl instead of hydroxyl group | Different hydrogen bonding pattern, potentially more reactive |
This comparative analysis highlights how subtle structural modifications can significantly affect the physicochemical properties and potential biological activities of benzimidazole derivatives.
Research Gaps and Future Directions
Future Research Opportunities
To address these gaps, future research directions could include:
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Development of efficient, scalable synthetic routes with optimized reaction conditions.
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Comprehensive physicochemical characterization, including solubility profiles, stability studies, and binding affinity measurements.
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Broad biological screening against bacterial, fungal, viral, and cancer cell lines.
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Systematic structural modifications to establish detailed structure-activity relationships.
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Investigation of potential drug delivery applications, leveraging the compound's unique structural features.
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Computational studies to predict interactions with biological targets and guide rational design of improved derivatives.
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